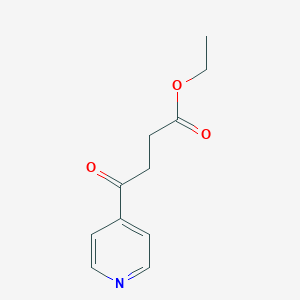

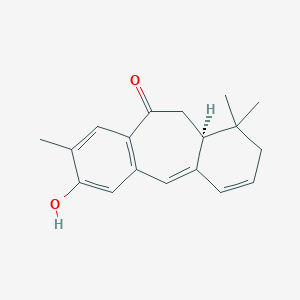

![molecular formula C34H35N3O4S B140407 5-({4',6-双[2-(5-乙基吡啶-2-基)乙氧基][1,1'-联苯]-3-基}甲基)-1,3-噻唑烷-2,4-二酮 CAS No. 952187-99-4](/img/structure/B140407.png)

5-({4',6-双[2-(5-乙基吡啶-2-基)乙氧基][1,1'-联苯]-3-基}甲基)-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Design and Synthesis

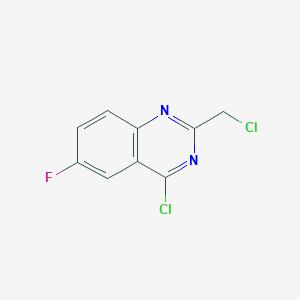

The compound "5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their hypoglycemic activity. The synthesis of such compounds typically involves the modification of the linker and effector regions of known TZDs, such as rosiglitazone, to enhance their biological activity . For instance, a series of imidazopyridine thiazolidine-2,4-diones were synthesized from corresponding pyridines, aiming to create conformationally restricted analogues of rosiglitazone . Similarly, over 100 5-substituted thiazolidine-2,4-diones were prepared, with the 5-(4-oxybenzyl) moiety being essential for substantial hypoglycemic and hypolipidemic activities .

Molecular Structure Analysis

The molecular structure of TZDs plays a crucial role in their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as demonstrated by the synthesis of compounds like AL-321, which showed activities comparable to other potent compounds . The modification of the linker region, as seen in the synthesis of various TZDs, is aimed at improving the interaction with biological targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TZDs often include the formation of the thiazolidine ring and the attachment of various substituents to optimize biological activity. For example, the synthesis of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-diones involved economical synthetic routes and modifications to the linker region to enhance oral hypoglycemic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TZDs, such as solubility, stability, and reactivity, are influenced by the substituents on the thiazolidine ring. These properties are critical for the drug's bioavailability and efficacy. The design of TZDs aims to balance these properties to achieve the desired therapeutic effect with minimal toxicity. For instance, compounds like ADD-3878 were selected for their favorable properties in terms of activity and toxicity .

Biological Activity

The hypoglycemic activity of TZDs is primarily evaluated in vitro and in vivo using models such as 3T3-L1 adipocyte differentiation and genetically diabetic mice. The series of TZDs synthesized showed varying degrees of hypoglycemic activity, with some compounds demonstrating appreciable blood glucose-lowering effects in Wistar rats, indicating their potential as oral hypoglycemic agents . The biological evaluation of these compounds also includes their interaction with PPARγ, which is a key receptor involved in the regulation of glucose and lipid metabolism .

科学研究应用

1. 生物潜力和药用化学应用

含有噻唑烷-2,4-二酮部分的化合物,如 1,3-噻唑烷-4-酮及其功能化类似物,包括格列酮、罗丹明和伪硫代乙内酰脲,已显示出重要的药理学意义。它们存在于商品化药品中,并由于其巨大的生物潜力而对各种疾病表现出潜在活性。自 19 世纪中叶以来,人们一直在探索它们的合成,展示了合成方法的进步,包括绿色化学方法。这些化合物的结构、稳定性和生物学特性已被广泛研究,揭示了药用化学领域的前景 (Santos, Silva, & Jones, 2018)。

2. 合成开发和绿色方法

由于噻唑烷-4-酮核及其衍生物在药物开发中具有广泛的生物活性和应用,因此它们的合成一直备受关注。已经开发了各种合成方法来获得这些化合物,强调绿色合成技术以增强环境可持续性。这些努力旨在减少环境影响并提高这些生物学上重要化合物的合成过程的效率 (Santos, Silva, & Jones, 2018)。

3. 药物设计的结构修饰

噻唑烷二酮骨架已被探索用于设计具有靶向特异性方法的新型分子来治疗多种疾病。它的多功能性允许在 N-3 和 C-5 位置进行显着的结构修饰,以优化或设计针对各种生物靶标的潜在抑制剂。这些修饰导致了具有抗菌、抗癌和抗糖尿病活性的化合物的开发,展示了该骨架在药物发现和开发中的潜力 (Verma, Yadav, & Thareja, 2019)。

属性

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPCWJMGWMWSGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590842 |

Source

|

| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

CAS RN |

952187-99-4 |

Source

|

| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

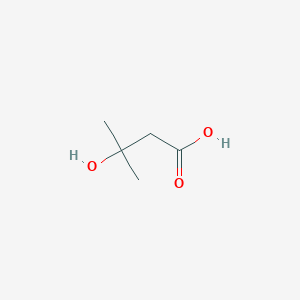

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

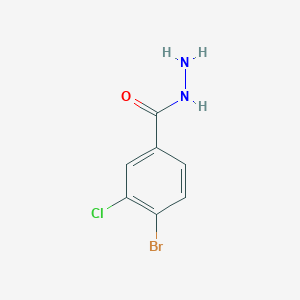

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)